![molecular formula C12H15N3O4 B1308594 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 877790-46-0](/img/structure/B1308594.png)
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spirocyclic compounds is discussed in the provided papers. For example, the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane is described, which involves a palladium(0)-catalyzed reaction followed by several steps to obtain the piperidinone with good enantiomeric excess . Another paper outlines the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, indicating that the synthesis of spirocyclic compounds can be achieved through accessible starting materials . Additionally, the asymmetric synthesis of 1-azaspiro[4.5]decanes via intramolecular dipolar cycloaddition of nitrones is reported, showcasing a method that could potentially be adapted for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that are connected through a single shared atom. The papers do not directly analyze the molecular structure of this compound, but they do provide insights into the structural features of similar compounds. For instance, the asymmetric synthesis of piperidinones and azaspirodecanes involves the formation of spirocyclic frameworks with high diastereocontrol, which is crucial for the biological activity and pharmacokinetic properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spirocyclic compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The palladium(0)-catalyzed reaction mentioned in one of the papers is an example of a key step in the synthesis of such compounds, which can lead to further functionalization and transformation into the target molecule . The intramolecular dipolar cycloaddition of nitrones is another reaction that can be used to construct the spirocyclic core with high stereocontrol .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often exhibit unique chemical reactivity due to their strained ring systems and can possess interesting physical properties such as solubility and melting points that are influenced by their rigid structures. The presence of a nitro group and a pyridinyl moiety in the compound suggests that it may have electron-withdrawing properties and could participate in various chemical reactions, such as nucleophilic substitution or reduction .
Aplicaciones Científicas De Investigación
Structural Elucidation and Antitubercular Applications
A significant study on the structural elucidation of a closely related antitubercular drug candidate highlights the importance of this compound class in medicinal chemistry. The study focused on BTZ043, a promising antitubercular drug, revealing its complex chiral structure and the dynamics of its conformers. This research underscores the potential of such compounds in developing treatments for tuberculosis, showcasing the intricate relationship between structure and activity in drug design (Richter et al., 2022).
Synthetic Chemistry and Materials Science
Another facet of research on this compound involves its synthesis and the exploration of its derivatives for various applications. Studies have delved into stereocontrolled preparation techniques and the physicochemical properties of derivatives, highlighting the versatility of this chemical backbone in synthesizing complex molecular structures (Overman & Rishton, 2003). Additionally, research has demonstrated the growth-regulating activity of derivatives, indicating potential applications in agriculture or biotechnology (Sharifkanov et al., 2001).
Antibacterial and Antioxidant Activities
Investigations into the antibacterial and antioxidant properties of compounds within this class have shown promising results. For instance, derivatives have been evaluated for their efficacy against various bacterial strains and their potential antioxidant activities, suggesting applications in pharmaceuticals and cosmetics (Natarajan et al., 2021). This research area explores the bioactive potential of these compounds, contributing to the development of new therapeutic agents.
Imaging and Diagnostic Applications
Furthermore, derivatives of this compound have been explored for their potential as imaging agents, particularly in positron emission tomography (PET). Studies on fluorine-labeled derivatives highlight the ability of these compounds to target specific receptors, offering insights into their application in diagnosing and monitoring various diseases, including tumors (Xie et al., 2015).
Análisis Bioquímico
Biochemical Properties
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are key components in the necroptosis signaling pathway . These interactions suggest that this compound may have therapeutic potential in treating diseases associated with necroptosis.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of δ opioid receptors, which are involved in neurological and psychiatric disorders . Additionally, it inhibits permeability transition pores, which play a crucial role in mitochondrial function . These effects highlight the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It acts as an inhibitor of RIPK1 and RIPK3 by binding to their active sites, thereby preventing their activation and subsequent signaling . This inhibition leads to a reduction in necroptosis, a form of programmed cell death. Additionally, the compound’s interaction with δ opioid receptors suggests a potential role in modulating pain and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues, such as the liver and kidneys, are influenced by these interactions. This distribution pattern is important for determining its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can inhibit permeability transition pores and modulate mitochondrial function . Understanding its subcellular distribution is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-15(17)10-1-2-11(13-9-10)14-5-3-12(4-6-14)18-7-8-19-12/h1-2,9H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMJCKWDMDLTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402336 |
Source


|
| Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877790-46-0 |
Source


|
| Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

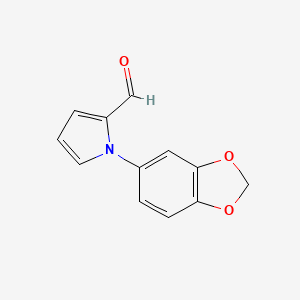
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)
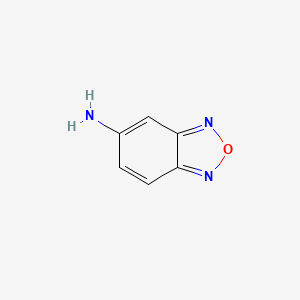
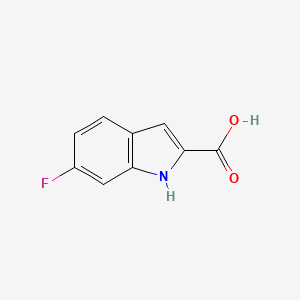
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
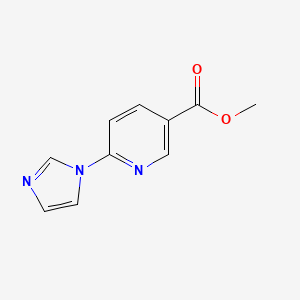
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
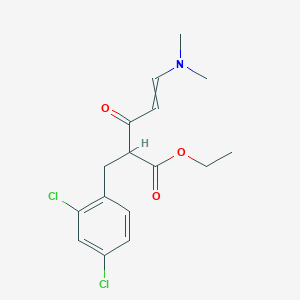

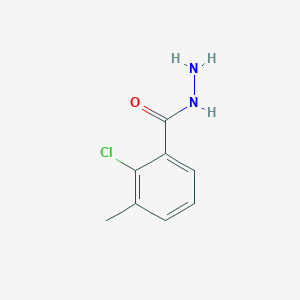
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)
